N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)oxamide
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Overview
Description
N-(2-hydroxyethyl)-N’-(2-methoxyphenyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N’-(2-methoxyphenyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One common method is the reaction of oxalyl chloride with 2-hydroxyethylamine and 2-methoxyaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use as a biochemical probe or in drug design.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N’-(2-methoxyphenyl)oxamide would depend on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(2-methylphenyl)oxamide
- N-(2-hydroxyethyl)-N’-(2-chlorophenyl)oxamide
- N-(2-hydroxyethyl)-N’-(2-nitrophenyl)oxamide
Uniqueness
N-(2-hydroxyethyl)-N’-(2-methoxyphenyl)oxamide is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can result in distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-9-5-3-2-4-8(9)13-11(16)10(15)12-6-7-14/h2-5,14H,6-7H2,1H3,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLWKQQPNSQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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